molecular formula C17H15NO3S B5544461 4-methoxy-N-(naphthalen-2-yl)benzenesulfonamide

4-methoxy-N-(naphthalen-2-yl)benzenesulfonamide

Cat. No.: B5544461
M. Wt: 313.4 g/mol
InChI Key: FVNKTTNFZIEPLK-UHFFFAOYSA-N
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Description

4-methoxy-N-(naphthalen-2-yl)benzenesulfonamide is an organic compound with the molecular formula C17H15NO3S It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(naphthalen-2-yl)benzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-naphthylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature and reaction time, may be optimized to increase yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(naphthalen-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N-(naphthalen-2-yl)benzenesulfonamide.

    Reduction: Formation of this compound.

    Substitution: Formation of 4-halogen-N-(naphthalen-2-yl)benzenesulfonamide.

Scientific Research Applications

4-methoxy-N-(naphthalen-2-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(naphthalen-2-yl)benzenesulfonamide involves its interaction with molecular targets such as tubulin and STAT3. By binding to the colchicine binding site on tubulin, it inhibits tubulin polymerization, which is essential for cell division. Additionally, it inhibits the phosphorylation of STAT3, a protein involved in cell signaling pathways that regulate cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-(naphthalen-2-yl)benzenesulfonamide is unique due to its dual-target inhibition of tubulin and STAT3, which makes it a promising candidate for anticancer research. Its structural features, such as the methoxy and naphthyl groups, contribute to its specific binding affinity and biological activity.

Properties

IUPAC Name

4-methoxy-N-naphthalen-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c1-21-16-8-10-17(11-9-16)22(19,20)18-15-7-6-13-4-2-3-5-14(13)12-15/h2-12,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVNKTTNFZIEPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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